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Compound Name:
5-(Bromomethyl)pyrimidine

hydrobromide

Cat. No.: B1377580 Get Quote

An In-Depth Technical Guide to 5-(Bromomethyl)pyrimidine Hydrobromide (CAS No. 93224-

07-8) for Advanced Synthesis Applications

Introduction
5-(Bromomethyl)pyrimidine hydrobromide is a heterocyclic organic compound of significant

interest to the fields of medicinal chemistry and drug development. Identified by its CAS

number 93224-07-8, this reagent serves as a versatile synthetic building block.[1][2][3][4] Its

structure incorporates the pyrimidine core, a privileged scaffold found in numerous FDA-

approved drugs and biologically active molecules, combined with a highly reactive

bromomethyl group.[5][6] This guide, intended for researchers and drug development

professionals, provides a comprehensive overview of its properties, synthesis, reactivity,

applications, and safe handling protocols, grounded in established scientific principles and

field-proven insights. The hydrobromide salt form enhances the compound's stability and

solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]

Section 1: Physicochemical Properties and
Characterization
The utility of 5-(Bromomethyl)pyrimidine hydrobromide in a laboratory setting is defined by

its distinct chemical and physical properties. As a salt, it typically presents as a stable,
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crystalline solid, which is advantageous for accurate weighing and handling compared to its

freebase form.[1]

Key Properties Summary
Property Value Source(s)

CAS Number 93224-07-8 [1][2][3]

Molecular Formula C₅H₆Br₂N₂ [1][2][3]

Molecular Weight 253.92 g/mol [1][2][3]

IUPAC Name

5-

(bromomethyl)pyrimidine;hydro

bromide

[1][2]

Appearance
White to off-white crystalline

solid
[1]

Solubility
Soluble in polar solvents (e.g.,

water, alcohols)
[1]

Storage Conditions Inert atmosphere, 2-8°C [2]

The core of its reactivity lies in the C-Br bond of the bromomethyl group. This carbon is

analogous to a benzylic carbon, making it highly susceptible to nucleophilic attack. The

pyrimidine ring, being an electron-withdrawing system, further activates this position for

substitution reactions. The hydrobromide salt form ensures that the pyrimidine nitrogens are

protonated, increasing its solubility in protic solvents which are often used for nucleophilic

substitution reactions.

Section 2: Synthesis Methodologies
The synthesis of 5-(Bromomethyl)pyrimidine hydrobromide is typically achieved through a

multi-step process starting from more common pyrimidine derivatives. The key transformation

is the introduction of the bromomethyl group, which can be accomplished via bromination of a

5-methylpyrimidine precursor.

General Synthesis Workflow
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The process generally involves two key stages: the bromination of the methyl group at the 5-

position of the pyrimidine ring, followed by salt formation with hydrobromic acid.

5-Methylpyrimidine
(Starting Material)

Radical Bromination
(e.g., NBS, AIBN, Light)

 Step 1 

5-(Bromomethyl)pyrimidine
(Freebase Intermediate)

Acidification
(Hydrobromic Acid)

 Step 2 

5-(Bromomethyl)pyrimidine
Hydrobromide (Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-(Bromomethyl)pyrimidine hydrobromide.

Protocol 1: Laboratory-Scale Synthesis
This protocol describes a representative method for the synthesis of 5-
(Bromomethyl)pyrimidine hydrobromide from 5-methylpyrimidine.

Causality: The choice of N-Bromosuccinimide (NBS) as a brominating agent and

Azobisisobutyronitrile (AIBN) as a radical initiator is critical. This combination allows for

selective bromination of the allylic/benzylic-like methyl group with minimal side reactions on the
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pyrimidine ring itself. The subsequent treatment with hydrobromic acid not only provides the

desired salt but also helps in the purification process by precipitating the product.

Step-by-Step Methodology:

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser,

magnetic stirrer, and nitrogen inlet, dissolve 5-methylpyrimidine (1 equivalent) in a suitable

solvent like carbon tetrachloride or acetonitrile.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount

of Azobisisobutyronitrile (AIBN) (0.05 equivalents) to the solution.

Initiation and Reflux: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle.

The reaction can be initiated by shining a UV lamp on the flask. Monitor the reaction

progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

Workup (Freebase): Once the starting material is consumed, cool the reaction mixture to

room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated

sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous

sodium sulfate.

Salt Formation: Concentrate the organic layer under reduced pressure to obtain the crude 5-

(bromomethyl)pyrimidine freebase. Dissolve this crude product in a minimal amount of

diethyl ether.

Precipitation: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.2

equivalents) dropwise with vigorous stirring. A precipitate will form.

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold

diethyl ether, and dry under vacuum to yield 5-(Bromomethyl)pyrimidine hydrobromide as

a crystalline solid.

Modern Advancements: For large-scale and more efficient synthesis, flow chemistry

approaches have been developed. A study on the synthesis of a rosuvastatin precursor

demonstrated that flow photochemical bromination significantly increases productivity and

product purity, reducing reaction times from hours to minutes.[7]
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Section 3: Core Reactivity and Mechanistic Insights
The primary utility of 5-(Bromomethyl)pyrimidine hydrobromide stems from its reactivity as

an alkylating agent. The bromomethyl group is an excellent electrophile, readily participating in

nucleophilic substitution reactions.

Mechanism: Nucleophilic Substitution (Sₙ2)
The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon

atom bonded to the bromine, displacing the bromide ion in a single, concerted step.

Caption: Generalized Sₙ2 mechanism for the reaction of 5-(Bromomethyl)pyrimidine.

The high reactivity is attributed to the stabilization of the transition state by the adjacent π-

system of the pyrimidine ring, similar to a benzylic halide. This allows for efficient reactions with

a wide range of soft and hard nucleophiles.

Section 4: Applications in Drug Development &
Medicinal Chemistry
5-(Bromomethyl)pyrimidine hydrobromide is a key intermediate for introducing the

pyrimidine-5-ylmethyl moiety into target molecules, a common strategy in the development of

novel therapeutics.[1] Pyrimidine-based drugs have shown efficacy across numerous areas

including oncology, immunology, and anti-infectives.[5][6]

Protocol 2: Representative Application - O-Alkylation of
a Phenol
This protocol outlines a general procedure for the synthesis of a pyrimidinyl-methyl ether, a

common structural motif in drug candidates.

Self-Validating System: The protocol includes a basic workup with an aqueous wash. The

success of this step (i.e., clean phase separation and removal of inorganic salts) provides

immediate validation that the reaction has proceeded and that the base has been neutralized.

The final purification by column chromatography provides a pure compound, whose structure

can be unequivocally confirmed by NMR and MS, thus validating the entire process.
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Step-by-Step Methodology:

Reagent Preparation: In a round-bottom flask, dissolve the phenolic starting material (1

equivalent) and potassium carbonate (K₂CO₃) (2-3 equivalents) in a polar aprotic solvent

such as N,N-Dimethylformamide (DMF) or acetonitrile.

Addition of Alkylating Agent: Add 5-(Bromomethyl)pyrimidine hydrobromide (1.1

equivalents) to the stirred suspension at room temperature.

Reaction: Heat the mixture to 50-70°C and monitor by TLC until the starting material is

consumed (typically 4-12 hours).

Quenching and Extraction: Cool the reaction to room temperature and pour it into a

separatory funnel containing water. Extract the aqueous phase three times with ethyl

acetate.

Washing: Combine the organic extracts and wash sequentially with water and then brine to

remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether

product.

Versatility in Synthesis
The reagent's utility extends to a wide array of nucleophiles, enabling the synthesis of diverse

compound libraries for screening.
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Nucleophile Type Reagent Example Product Class

Oxygen Phenol, Alcohol Aryl / Alkyl Ethers

Nitrogen Amine, Aniline, Imidazole Secondary / Tertiary Amines

Sulfur Thiol, Thiophenol Thioethers

Carbon Malonate Ester, Cyanide C-C Bonded Derivatives

Section 5: Safety, Handling, and Storage
Due to its reactivity, 5-(Bromomethyl)pyrimidine hydrobromide must be handled with

appropriate care. It is classified as a hazardous substance.

GHS Hazard Information
Category Code Statement

Signal Word Danger

Acute Toxicity H302+H312
Harmful if swallowed or in

contact with skin

Skin Corrosion H314
Causes severe skin burns and

eye damage

(Source: Sigma-Aldrich Safety Data Sheet)[2]

Safe Handling Protocol
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation

of dust or vapors.

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and splash-proof safety goggles or a face shield at all times.

Dispensing: Weigh the solid compound in the fume hood. Avoid creating dust. Use

appropriate tools (spatula) and clean them immediately after use.
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Spill Management: In case of a small spill, decontaminate the area with a suitable agent and

absorb with an inert material (e.g., vermiculite). For larger spills, evacuate the area and

follow institutional emergency procedures.

First Aid:

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with

copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding

eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical

attention.[8][9]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[8][9]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Storage and Stability
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or

nitrogen) in a refrigerator at 2-8°C.[2] This prevents degradation from moisture and

atmospheric oxygen, ensuring its reactivity and purity are maintained over time.

Conclusion
5-(Bromomethyl)pyrimidine hydrobromide is a high-value reagent for chemical synthesis,

offering a reliable route to introduce the pyrimidine-5-ylmethyl scaffold into novel molecules. Its

well-defined reactivity, primarily through Sₙ2 displacement, allows for predictable and efficient

bond formation. By understanding its physicochemical properties and adhering to strict safety

protocols, researchers can effectively leverage this compound to advance drug discovery

programs and explore new chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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